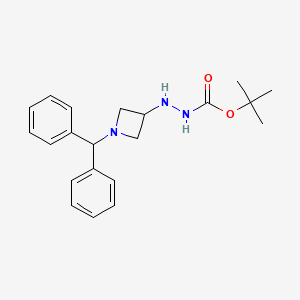
Tert-butyl 2-(1-benzhydrylazetidin-3-yl)hydrazinecarboxylate
Cat. No. B8732161
M. Wt: 353.5 g/mol
InChI Key: PUQRRWOZJFXJIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09012443B2
Procedure details


The title compound was prepared as described in WO2010079443A1. To a solution of tert-butyl 2-(1-benzhydrylazetidin-3-ylidene)hydrazinecarboxylate (16.9 g, 48.1 mmol) in acetic acid (150 mL), sodium cyanoborohydride (3 g, 48.1 mmol) was added portionwise at 25° C. and stirred at the same temperature for 4 h under a nitrogen atmosphere. The solvent was completely evaporated off. The pH was adjusted to 8 to 10 with 1 M aqueous sodium hydroxide solution. The whole was extracted with dichloromethane (2×500 mL). Organic part was dried over sodium sulfate, filtered and concentrated in vacuum to give the crude tert-butyl 2-(1-benzhydrylazetidin-3-yl)hydrazinecarboxylate (16 g, 94%) as a white solid. This material was used as is for the next reaction. MS (ESI, positive ion) m/z (M+1): 354.4. 1H NMR (400 MHz, DMSO) δ 8.26 (s, 1H), 7.40 (d, J=7.5 Hz, 4H), 7.26 (t, J=7.5 Hz, 4H), 7.16 (t, J=7.2 Hz, 2H), 4.68 (t, J=4.6 Hz, 1H), 4.33 (s, 1H), 3.50 (dd, J=12.5, 6.2 Hz, 1H), 3.16 (t, J=7.0 Hz, 2H), 2.78 (t, J=6.9 Hz, 2H), 1.36 (s, 9H).
Name
tert-butyl 2-(1-benzhydrylazetidin-3-ylidene)hydrazinecarboxylate
Quantity
16.9 g
Type
reactant
Reaction Step One



Name

Yield
94%
Identifiers


|
REACTION_CXSMILES
|
[CH:1]([N:14]1[CH2:17][C:16](=[N:18][NH:19][C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:15]1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([BH3-])#N.[Na+]>C(O)(=O)C>[CH:1]([N:14]1[CH2:17][CH:16]([NH:18][NH:19][C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:15]1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
tert-butyl 2-(1-benzhydrylazetidin-3-ylidene)hydrazinecarboxylate
|
|
Quantity
|
16.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)=NNC(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)[BH3-].[Na+]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at the same temperature for 4 h under a nitrogen atmosphere
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was completely evaporated off
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The whole was extracted with dichloromethane (2×500 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Organic part was dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuum
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)NNC(=O)OC(C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 16 g | |
| YIELD: PERCENTYIELD | 94% | |
| YIELD: CALCULATEDPERCENTYIELD | 94.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
